Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate
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Overview
Description
Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate is a complex organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms This particular compound is characterized by its tert-butyl ester group and a tetrahydro-4-oxobenzo[b][1,4]diazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable diketone can lead to the formation of the diazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic and sedative.
Clonazepam: Another diazepine with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate is unique due to its specific tert-butyl ester group and the tetrahydro-4-oxobenzo[b][1,4]diazepine core.
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 1-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-13(18)16(4)11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3 |
InChI Key |
PTRYLWKLNLPKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
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